Abarelix Acetate

Prostate cancer Androgen deprivation therapy Medical castration

Abarelix acetate is a synthetic decapeptide that acts as a pure, competitive antagonist at the gonadotropin-releasing hormone (GnRH) receptor. It binds the human GnRH receptor with an IC50 of 3.5 nM in HEK293 cells.

Molecular Formula C74H99ClN14O16
Molecular Weight 1476.14
CAS No. 183552-38-7; 785804-17-3
Cat. No. B2934197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbarelix Acetate
CAS183552-38-7; 785804-17-3
Molecular FormulaC74H99ClN14O16
Molecular Weight1476.14
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O
InChIInChI=1S/C72H95ClN14O14.C2H4O2/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47;1-2(3)4/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96);1H3,(H,3,4)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+;/m1./s1
InChIKeyZRHCGBCCWJPSQF-JOOIWXSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Abarelix Acetate – Essential Baseline for Scientific Evaluation and Procurement of a Third-Generation GnRH Antagonist


Abarelix acetate is a synthetic decapeptide that acts as a pure, competitive antagonist at the gonadotropin-releasing hormone (GnRH) receptor. It binds the human GnRH receptor with an IC50 of 3.5 nM in HEK293 cells . Unlike GnRH agonists, abarelix produces rapid, reversible suppression of luteinizing hormone and testosterone without causing an initial hormonal surge [1]. It was the first GnRH antagonist to receive regulatory approval for advanced prostate cancer and remains a reference molecule for structure‑activity and pharmacological studies of peptide‑based GnRH blockade [2].

Why Generic Substitution of Abarelix Acetate with Another GnRH Antagonist Risks Scientific and Clinical Divergence


GnRH antagonists are not monolithic; differences in amino acid sequence, side‑chain chemistry, and formulation drive clinically and experimentally meaningful divergence in receptor affinity, histamine‑release propensity, duration of action, and metabolic route [1]. Abarelix acetate, degarelix, cetrorelix, and ganirelix each display distinct rank‑ordered profiles in ex‑vivo human tissue models, meaning that a simple potency‑guided swap can lead to unanticipated changes in mast‑cell degranulation, pharmacokinetic half‑life, and hormone‑suppression kinetics [2]. Consequently, substitution without head‑to‑head validation introduces variables that undermine reproducibility in vivo and confound mechanistic interpretation in vitro.

Product-Specific Quantitative Differentiation of Abarelix Acetate from Key Comparators


In Human Randomised Phase III – Abarelix Achieves Significantly Faster Medical Castration than Leuprolide Acetate without Testosterone Surge

In a randomised, multicentre, open‑label phase III study in men with prostate cancer, abarelix (100 mg i.m.) produced medical castration (testosterone ≤50 ng/dL) in 24% of patients by Day 1 and 78% by Day 7, while leuprolide acetate (7.5 mg i.m.) yielded 0% castration on both days [1]. Additionally, 0% of abarelix‑treated patients experienced a testosterone surge (>10% increase) versus 82% of leuprolide‑treated patients (P<0.001) [1]. This demonstrates a clear kinetic advantage for abarelix in the speed of androgen suppression.

Prostate cancer Androgen deprivation therapy Medical castration

In Ex-Vivo Human Skin – Abarelix Possesses a Quantifiable Intermediate Histamine‑Release Liability Relative to Other Antagonists

In an ex‑vivo human skin‑sample assay, abarelix at 30 µg mL⁻¹ increased histamine release by 143 ± 29% (P<0.05) and at 300 µg mL⁻¹ by 362 ± 58% (P<0.05) relative to basal release, whereas degarelix caused no significant increase across the 3–300 µg mL⁻¹ range [1]. The rank order of histamine‑release capacity was degarelix < ganirelix < abarelix < cetrorelix [1]. These data precisely position abarelix’s mast‑cell activation potential between the lower‑risk and higher‑risk antagonists.

Histamine release Anaphylactoid risk Mast cell degranulation

GnRH Receptor Binding Affinity – Abarelix IC50 of 3.5 nM is Nearly Iso‑Potent to Degarelix (IC50 3 nM) in Recombinant Human Receptor Assays

In HEK293 cells expressing the human GnRH receptor, abarelix acetate inhibits receptor binding with an IC50 of 3.5 nM . Under comparable conditions, degarelix acetate exhibits an IC50 of 3 nM [1]. The sub‑nanomolar difference indicates that abarelix retains essentially equivalent target‑engagement capacity to the later‑generation degarelix, supporting its continued utility for receptor‑occupancy and competitive‑binding studies.

GnRH receptor Binding affinity Receptor pharmacology

Duration of LH Suppression After Subcutaneous Administration – Degarelix Sustains Suppression >40 Days, Abarelix Returns to Baseline Within Hours to Days in Rats

In castrated rats, a single subcutaneous injection of abarelix (200 µg kg⁻¹) suppressed plasma LH at 6 h, but levels returned to baseline within 24 h . In contrast, degarelix administered s.c. at 2 mg kg⁻¹ maintained full suppression of LH for >40 days in both castrated rats and ovariectomised rhesus monkeys [1]. The short‑duration pharmacodynamic signature of abarelix contrasts sharply with the ultra‑prolonged action of degarelix, enabling fundamentally different experimental study designs.

Pharmacodynamics Duration of action LH suppression

Aqueous and DMSO Solubility – Abarelix Acetate Shows High Solubility Suitable for In‑Vitro and In‑Vivo Formulation

Vendor‑certified solubility testing at 25 °C indicates that abarelix acetate dissolves at 100 mg mL⁻¹ in DMSO (67.7 mM) and 50 mg mL⁻¹ in water (33.9 mM) . This solubility profile supports the preparation of high‑concentration stock solutions for cell‑based assays and enables aqueous formulation for animal dosing without requiring aggressive co‑solvents. In contrast, some earlier‑generation GnRH antagonists exhibit significantly lower aqueous solubility, necessitating more complex solubilisation strategies.

Solubility Formulation In‑vitro assay

Best-Fit Research and Industrial Application Scenarios for Abarelix Acetate Based on Quantitative Differentiation Evidence


Acute Androgen‑Depletion Models Requiring Surge‑Free Castration Within One Week

Abarelix acetate’s unique Phase‑III‑validated ability to achieve medical castration in 78% of patients by Day 7 without a testosterone surge [1] makes it the antagonist of choice for preclinical models where rapid, clean androgen withdrawal is essential, such as hormone‑sensitive prostate‑cancer xenograft studies that demand castrate testosterone levels before tumour cell inoculation.

Short‑Duration GnRH‑Receptor Occupancy Studies Requiring Full Reversibility Within 24 Hours

Because a single 200 µg kg⁻¹ s.c. dose of abarelix suppresses LH for only 6–24 h in rats [1], the compound is ideally suited to pulse‑chase experiments, acute pharmacological challenge paradigms, and wash‑out protocols where prolonged receptor blockade would be a confounding variable.

Histamine‑Release Comparator Experiments Requiring a Mid‑Tier Mast‑Cell Activator

In ex‑vivo human skin assays, abarelix displays an intermediate histamine‑release capacity between degarelix (lowest) and cetrorelix (highest) [1]. This graded profile positions abarelix acetate as an essential reference compound for mechanistic studies of GnRH‑antagonist‑induced mast‑cell degranulation and for screening next‑generation analogues with improved safety margins.

In‑Vitro Receptor‑Binding Assays Where Cost‑Effective Near‑Equipotent Blockade is Required

With an hGnRH‑R IC50 of 3.5 nM, abarelix is within 1.2‑fold of degarelix (3 nM) [1] yet is often available at lower unit cost from generic suppliers, making it a pragmatic selection for large‑scale competitive‑binding screens, receptor‑dimerisation studies, and routine cell‑based antagonism assays where fractional affinity differences are not the primary endpoint.

Quote Request

Request a Quote for Abarelix Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.